(2R)-(-)-Glycidyl tosylate
CAS No.: 113826-06-5
Cat. No.: VC21139842
Molecular Formula: C10H12O4S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113826-06-5 |
---|---|
Molecular Formula | C10H12O4S |
Molecular Weight | 228.27 g/mol |
IUPAC Name | [(2R)-oxiran-2-yl]methyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m1/s1 |
Standard InChI Key | NOQXXYIGRPAZJC-SECBINFHSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO2 |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 |
Introduction
Chemical Structure and Identification
(2R)-(-)-Glycidyl tosylate, also known as (R)-(-)-Oxirane-2-methanol p-toluenesulfonate or (R)-(-)-Glycidyl p-toluenesulfonate, is characterized by its unique structure that combines a glycidyl group with a tosylate moiety . The compound possesses a defined stereocenter that contributes to its chirality, making it particularly valuable for stereoselective synthesis applications.
Chemical Identity
The compound is characterized by the following properties:
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₂O₄S |
Molecular Weight | 228.26 g/mol |
CAS Number | 113826-06-5 |
Optical Rotation | [α]D= -18 ± 1º (C=2.75 in CHCl₃) |
Appearance | White to off-white solid |
This chiral compound features an epoxide ring coupled with a p-toluenesulfonate group, which serves as an excellent leaving group in various chemical reactions .
Physical Properties
The physical characteristics of (2R)-(-)-Glycidyl tosylate are critical for its handling, storage, and application in chemical processes:
Property | Value |
---|---|
Melting Point | 46-49°C |
Boiling Point | 340.07°C (estimated) |
Density | 1.3749 g/cm³ (estimated) |
Refractive Index | 1.5400 (estimated) |
Solubility | Slightly soluble in chloroform and methanol; soluble in dioxane (50 mg/mL) |
Storage Conditions | 2-8°C; inert atmosphere recommended for long-term storage |
These properties influence its stability and reactivity in various chemical environments .
Synthesis Methods
The synthesis of (2R)-(-)-Glycidyl tosylate typically involves starting materials with defined stereochemistry to maintain the desired configuration in the final product.
Standard Synthetic Route
The most common synthetic approach involves the reaction of glycidol with p-tosyl chloride in the presence of a base, typically triethylamine:
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Glycidol serves as the starting material, providing the epoxide ring and the hydroxyl group for tosylation
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p-Tosyl chloride acts as the tosylating agent
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Triethylamine functions as a base to facilitate the reaction and neutralize the hydrochloric acid byproduct
This process maintains the stereochemistry of the starting material, yielding the enantiomerically pure (2R)-(-)-Glycidyl tosylate when beginning with (R)-glycidol.
Alternative Synthesis Approaches
While the direct tosylation of glycidol is the most straightforward approach, alternative methods have been developed to improve yield, purity, or scalability. These include:
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Two-phase reaction systems to minimize side reactions
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Low-temperature conditions to enhance stereoselectivity
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Specialized catalysts to improve reaction efficiency
These modifications are particularly important for industrial-scale production or when high enantiomeric purity is required .
Chemical Reactivity
The reactivity of (2R)-(-)-Glycidyl tosylate is governed by two key structural features: the epoxide ring and the tosylate group.
Epoxide Ring Reactivity
The epoxide (oxirane) ring in (2R)-(-)-Glycidyl tosylate can undergo ring-opening reactions with various nucleophiles. The stereochemistry of the attack is influenced by the chiral center, typically resulting in stereoselective products. This property is particularly valuable in the synthesis of enantiomerically pure compounds .
Tosylate Group as a Leaving Group
The p-toluenesulfonate (tosylate) group serves as an excellent leaving group in nucleophilic substitution reactions. This characteristic makes the compound highly reactive toward nucleophiles, which can displace the tosylate group to introduce new functionalities .
Unique Reactivity in Polymerization
Applications in Synthetic Chemistry
The unique structural features and reactivity profile of (2R)-(-)-Glycidyl tosylate make it a valuable tool in various synthetic applications.
Role as a Building Block
Applications in Polymer Chemistry
The applications of (2R)-(-)-Glycidyl tosylate in polymer chemistry have expanded significantly with recent discoveries about its polymerizability.
Traditional Polymer Applications
Traditionally, this compound has been used to modify polymer properties, enhancing their performance in applications such as coatings, adhesives, and sealants. Its ability to undergo ring-opening reactions makes it suitable for creating functionalized polymers with specific properties .
Copolymer Composition | GlyTs Content (%) | Molecular Weight (g/mol) | Dispersity | Glass Transition Temperature (°C) | Melting Temperature (°C) |
---|---|---|---|---|---|
P(EO0.92-co-GlyTs0.08) | 8 | 4400 | 1.7 | -45 | 29 |
P(EO0.89-co-GlyTs0.11) | 11 | 4600 | 1.6 | -47 | 18 |
P(EO0.86-co-GlyTs0.14) | 14 | 3900 | 1.6 | -45 | - |
P(EO0.82-co-GlyTs0.18) | 18 | 4400 | 1.5 | -40 | - |
These findings indicate that the tosylate moieties are distributed randomly along the polymer backbone, as evidenced by the linear increase in glass transition temperature with increasing glycidyl tosylate content .
Post-Polymerization Functionalization
One of the most significant advantages of incorporating glycidyl tosylate into polymers is the possibility for post-polymerization functionalization. The tosylate groups in the copolymers can undergo quantitative nucleophilic substitution reactions with various nucleophiles, enabling the creation of a library of functionalized polyethers that cannot be synthesized by conventional oxyanionic polymerization .
Examples of nucleophiles successfully used for post-polymerization modification include:
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Dimethylamine
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mPEG-potassium alkoxide
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Various other nucleophiles capable of displacing the tosylate group
Complete substitution is evidenced by the disappearance of signals belonging to the tosylate moiety in ¹H NMR spectra and the absence of UV absorption in UV/Vis spectra of the substituted copolymers .
Additional Applications
Beyond synthetic chemistry and polymer applications, (2R)-(-)-Glycidyl tosylate finds utility in several other specialized fields.
Bioconjugation
The compound facilitates the attachment of biomolecules to surfaces or other molecules, which is crucial in developing targeted drug delivery systems and diagnostic tools. Its controlled reactivity and chiral nature make it particularly suitable for bioconjugation applications where stereochemistry is important .
Material Science
(2R)-(-)-Glycidyl tosylate is applied in the development of functional materials, contributing to advancements in electronics and nanotechnology through its unique reactivity. The ability to introduce specific functional groups at defined positions allows for the precise tailoring of material properties .
Preparation of Specialty Chemicals
The compound can be used to prepare various specialty chemicals, including:
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1-O-hexadecyl-sn-glycerol 3-O-p-toluenesulfonate by reacting with 1-hexadecanol in the presence of boron trifluoride etherate
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4-Oxiranylmethoxy-(1H)-indole by reacting with 4-hydroxyindole in the presence of sodium hydride
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[¹⁸F]Epifluorohydin, an intermediate for the preparation of [¹⁸F]fluoromisonidazole
Synthesis of Glycidyl Nitrate
(2R)-(-)-Glycidyl tosylate serves as an intermediate in a safe two-step process for manufacturing glycidyl nitrate from glycidol. In this process, glycidyl tosylate is reacted with sodium nitrate in refluxing acetonitrile under solid-liquid phase-transfer catalysis conditions using tetrabutylammonium nitrate as a catalyst. This procedure avoids the use of dangerous reactants typically employed in traditional manufacturing processes of glycidyl nitrate .
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